molecular formula C18H19N3O6S B4895017 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate

Cat. No.: B4895017
M. Wt: 405.4 g/mol
InChI Key: UNAFNOPSAMUBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate is a synthetic organic compound characterized by a sulfamoylphenylamino group linked to an oxoethyl ester backbone and a phenylcarbonyl-alaninate moiety. The sulfamoyl group is a critical pharmacophore, often associated with enzyme inhibition or antibacterial activity, while the ester linkage may enhance bioavailability through prodrug design.

Properties

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamidopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-12(20-17(23)13-5-3-2-4-6-13)18(24)27-11-16(22)21-14-7-9-15(10-8-14)28(19,25)26/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAFNOPSAMUBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with ethyl 2-bromoacetate to form an intermediate, which is then reacted with N-phenylalanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate, exhibit significant antimicrobial properties.

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a precursor for folate synthesis in bacteria. This mechanism is crucial for their effectiveness against various bacterial strains.
  • Case Studies :
    • A study demonstrated that related sulfonamide compounds showed promising activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 2–7 µg/mL .
    • Molecular docking studies have suggested that these compounds can effectively bind to bacterial dihydropteroate synthase, enhancing their potential as antimicrobial agents .

Anticancer Potential

Emerging research has also explored the anticancer properties of sulfonamide derivatives.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation and survival.
  • Case Studies :
    • In vitro studies have shown that certain sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines, leading researchers to investigate their potential as chemotherapeutic agents .
    • A recent study highlighted the effectiveness of modified sulfonamides in targeting cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Structural Features

The target compound shares functional groups with several analogs but differs in substituents and backbone architecture:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Synthesis Method
Target compound C₁₉H₁₉N₃O₆S 441.44 Sulfamoylphenyl, phenylcarbonyl alaninate N/A Not specified
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) C₁₆H₁₂N₂O₅S 344.34 Chromene ring, sulfamoylphenyl >300°C Reflux (acetic acid/dioxane)
7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate C₂₇H₂₅NO₆S 503.56 Chromen ring, methylphenylsulfonyl N/A Not detailed
Crystalline 4-[...]naphthalenecarboxamide Complex ~600 (estimated) Trifluoromethyl, naphthalene N/A Crystallization
N-Benzyl-3-(4-chlorophenyl)-... propanamide C₃₄H₃₃ClN₄O₅S 669.17 Benzyl, chlorophenyl, pyridyl N/A Multi-step synthesis

Functional Differences and Implications

Sulfamoyl vs. This difference may influence pharmacokinetics, as sulfonamides are typically more polar than sulfones.

Backbone Architecture :

  • The chromene ring in and introduces rigidity and planar geometry, which may favor intercalation or π-π stacking in biological targets . In contrast, the target compound’s alaninate ester provides conformational flexibility, possibly improving membrane permeability.

Halogenated and Fluorinated Substituents :

  • The trifluoromethyl groups in ’s crystalline compound enhance metabolic stability and lipophilicity but may reduce aqueous solubility . The target compound lacks halogens, suggesting a balance between stability and solubility.

The target’s phenylcarbonyl group may instead prioritize peripheral tissue distribution.

Biological Activity

The compound 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate , also known by its CAS number 795282-95-0, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of sulfanilamide derivatives with various acylating agents. The process may include:

  • Formation of the sulfonamide moiety : Sulfanilamide is reacted with an appropriate electrophile to introduce the sulfamoyl group.
  • Acylation : The resulting intermediate is then acylated using phenylcarbonyl derivatives to yield the final product.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study highlighted that sulfonamide hybrids, including derivatives similar to this compound, demonstrated effective inhibition against various bacterial strains. The activity was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing promising results against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Sulfonamide derivatives have also been investigated for their anticancer potential. A study found that certain sulfonamide-containing compounds inhibited COX-2 enzyme activity, which is implicated in cancer progression. The inhibition of COX-2 by these compounds suggests a potential mechanism through which they may exert anticancer effects .

Study 1: Antimicrobial Evaluation

In a comparative study, several sulfonamide derivatives were synthesized and tested for their antimicrobial activities. Among them, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Study 2: Anticancer Mechanism

A research project investigated the effects of various sulfonamide compounds on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM. This study utilized flow cytometry to assess apoptosis induction in treated cells .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus25
Escherichia coli30
Another Sulfonamide DerivativeStaphylococcus aureus20
Escherichia coli35

Table 2: Anticancer Activity Results

Compound NameCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
Another Sulfonamide DerivativeMCF-718
HeLa14

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate, and how are intermediates characterized? A: The compound can be synthesized via a multi-step approach:

Amide Bond Formation : React 4-sulfamoylphenylamine with a β-keto ester (e.g., ethyl 2-oxoacetate) to form the 2-oxoethylamine intermediate. This step often employs carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF .

Esterification : Couple the intermediate with N-(phenylcarbonyl)alanine using a base (e.g., NaH) in THF to form the final ester .
Characterization :

  • NMR : Confirm regiochemistry using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on carbonyl (170–180 ppm) and sulfonamide (110–120 ppm) signals.
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]<sup>+</sup> at 480.55 Da) .

Advanced Reaction Optimization

Q: How can reaction yields be improved during the synthesis of sulfamoylphenyl-containing intermediates? A: Optimize using Design of Experiments (DOE):

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate esterification (yield increase from 60% to 85%) .
  • Temperature Control : Maintain 0–5°C during carbodiimide coupling to minimize side reactions .

Stability and Storage

Q: What are the critical stability parameters for this compound under laboratory conditions? A: Key factors include:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfamoyl group .
  • Hydrolytic Stability : Monitor pH (neutral buffer preferred) to avoid ester bond cleavage. Lyophilization extends shelf life .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the compound’s enzyme inhibition potential? A: Use kinase inhibition assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR:

In vitro Assay : Incubate compound (1–10 µM) with kinase and ATP. Measure IC50 via luminescence .

Selectivity Screening : Test against a panel of 50 kinases to identify off-target effects .

Structure-Activity Relationship (SAR) Studies

Q: How can structural modifications enhance selectivity for microbial targets? A: Focus on:

  • Sulfamoyl Substitution : Replace 4-sulfamoylphenyl with 3,4-disulfamoyl groups to improve binding to bacterial dihydrofolate reductase (DHFR) .
  • Ester Linkage : Substitute the ethyl ester with a methyl group to reduce hydrolysis in serum (t1/2 increased from 2h to 6h) .

Analytical Method Development

Q: How to resolve co-elution issues in HPLC analysis of this compound? A: Optimize chromatographic conditions:

  • Column : C18 (5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water (20%–80% over 15 min).
  • Detection : UV at 254 nm (sulfonamide absorption) and MS/MS for confirmation .

Data Contradictions in Biological Assays

Q: How to address discrepancies in reported IC50 values across studies? A: Standardize protocols:

  • Cell Line Consistency : Use authenticated lines (e.g., HEK293 vs. HeLa) to minimize variability .
  • ATP Concentration : Fix ATP at Km (e.g., 10 µM for EGFR) to ensure comparable inhibition kinetics .

In Vitro to In Vivo Translation

Q: What preclinical models are suitable for assessing pharmacokinetics? A: Use Sprague-Dawley rats :

  • Dosing : 10 mg/kg IV or PO; collect plasma at 0, 1, 4, 8, 24h.
  • Bioanalysis : LC-MS/MS quantitation (LLOQ: 1 ng/mL). Adjust formulations (e.g., PEGylation) to improve oral bioavailability from <10% to >30% .

Mechanistic Studies

Q: How to confirm target engagement in cellular models? A: Apply CETSA (Cellular Thermal Shift Assay) :

Treat cells with compound (10 µM, 1h), lyse, and heat (37–65°C).

Centrifuge and quantify soluble target via Western blot. A ≥2°C shift indicates binding .

Scaling Laboratory Synthesis

Q: What parameters require optimization during scale-up from mg to gram quantities? A: Critical factors:

  • Mixing Efficiency : Use a jacketed reactor with high-shear mixing for exothermic steps (e.g., esterification).
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) to reduce solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.